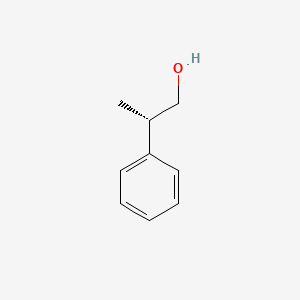

(2S)-2-phenylpropan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDNSYIPLPAXAZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37778-99-7 | |

| Record name | 2-Phenyl-1-propanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037778997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYL-1-PROPANOL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7Q89429ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies for the Enantioselective Synthesis of 2s 2 Phenylpropan 1 Ol and Its Chiral Derivatives

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides a powerful tool for the production of single-enantiomer compounds. This section explores various catalytic strategies for synthesizing (2S)-2-phenylpropan-1-ol, including asymmetric reduction, enantioselective alkylation, and palladium-catalyzed functionalization.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones, such as 1-phenyl-1-propanone, is a direct and widely employed method for obtaining enantiomerically enriched alcohols. The success of this approach hinges on the development and application of effective chiral catalysts.

A variety of transition metal complexes have been developed as catalysts for the asymmetric hydrogenation of prochiral ketones. Ruthenium, rhodium, and iridium complexes, in particular, have demonstrated high performance and cost-effectiveness. tandfonline.com For instance, ruthenium complexes with chiral diphosphine and amine-based ligands can achieve high catalytic activity and enantioselectivity under neutral to slightly basic conditions. google.com The chiral environment of these catalysts can be fine-tuned by modifying the combination of the two ligands. google.com

Chiral rhodium catalysts have also been investigated for the hydrogenation of prochiral olefins, a related transformation. The presence of certain anions can significantly increase the enantioselectivity of these reactions. sioc-journal.cn

A patented method for producing related chiral amino alcohols involves the reduction of an oxime intermediate using a nickel-aluminum (Ni-Al) catalyst. psu.edu This process, which operates at temperatures between 60–100°C, can yield the desired product in high percentages (85–92%). nih.gov The composition of the Ni-Al catalyst is a critical factor influencing the stereoselectivity and yield of the reaction. researchgate.net

Table 1: Chiral Catalyst Application in Asymmetric Reduction

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ru-complex with (S)-TolBINAP/(S,S)-DPEN | Acetophenone | (R)-1-phenylethanol | 82% | Quantitative | google.com |

| Nickel-Aluminum (Ni-Al) | 1-phenyl-1-hydroxy-2-propanone oxime | 1-erythro-2-amino-1-phenyl-1-propanol | Not specified | 85-92% | psu.edunih.gov |

Understanding the mechanism of enantioselective hydrogenation is crucial for the rational design of more efficient catalysts. For ruthenium-catalyzed hydrogenations, a proposed mechanism involves the formation of a cationic species that reacts with hydrogen to form an active RuH₂ complex. google.com This active complex then participates in a concerted six-membered transition state, which is believed to be the origin of the high reactivity. google.com

In the case of rhodium-catalyzed hydrogenations of olefins, a dihydride mechanism, similar to that of Wilkinson's catalyst, has been shown to be operative under both high and low pressure conditions. sioc-journal.cn However, under certain conditions, a mechanistic switch to an unsaturate route (olefin binding before dihydrogen addition) can occur. sioc-journal.cn

Kinetic models have also been developed to understand and predict the behavior of these complex reaction systems. For the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, a simplified kinetic model has been proposed that accounts for the various parallel and series pathways, involving both regioselectivity and enantioselectivity. researchgate.net

Enantioselective Alkylation Reactions (e.g., using Dialkylzincs)

Enantioselective alkylation of aldehydes with organometallic reagents, such as dialkylzincs, offers an alternative route to chiral secondary alcohols. The use of chiral catalysts is essential to control the stereochemical outcome of the reaction.

(2S)-DAIB, a chiral β-dialkylamino alcohol, has been shown to be an efficient catalyst for the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, producing (S)-1-phenyl-1-propanol with up to 99% enantiomeric excess (ee). mdpi.com This method is applicable to a range of alkylating agents and aldehyde substrates. mdpi.com Interestingly, a dramatic chiral amplification effect has been observed where a catalyst with low enantiomeric purity can still induce high enantioselectivity in the product. mdpi.com

The development of novel chiral ligands is an active area of research. For example, chiral 1,3-aminophenols have been synthesized and used as effective promoters for the addition of diethylzinc to aldehydes, achieving high yields and enantioselectivities.

Table 2: Enantioselective Alkylation for Chiral Alcohol Synthesis

| Catalyst/Ligand | Aldehyde | Alkylating Agent | Product | Enantiomeric Excess (ee) | Reference |

| (2S)-DAIB | Benzaldehyde | Diethylzinc | (S)-1-phenyl-1-propanol | up to 99% | mdpi.com |

| (S)-2-(1-amino-2,2-dimethylpropyl)-4,6-di-tert-butylphenol | Aromatic Aldehydes | Diethylzinc | Corresponding secondary alcohols | up to 99% | |

| (S)-2-(1-amino-2,2-dimethylpropyl)-4,6-di-tert-butylphenol | Aliphatic Aldehydes | Diethylzinc | Corresponding secondary alcohols | up to 95% |

Palladium-Catalyzed C-O Bond Cleavage and Functionalization

Palladium-catalyzed reactions are versatile tools in organic synthesis. While direct C-O bond cleavage of simple alcohols is challenging, strategies have been developed for the functionalization of π-activated alcohols, such as allylic and benzylic alcohols. google.com These methods can be applied to the synthesis and derivatization of chiral alcohols.

For instance, palladium-catalyzed intramolecular C-O bond formation has been used to synthesize chiral 1,4-benzodioxane (B1196944) derivatives from chiral alcohol substrates. acs.org Furthermore, palladium-catalyzed asymmetric C-H functionalization of indoles has been achieved using chiral bipyridine ligands, providing a route to functionalized indole (B1671886) derivatives. nih.gov While not directly applied to this compound in the reviewed literature, these methodologies demonstrate the potential of palladium catalysis for the functionalization of this and related chiral molecules. The development of chiral ligands is central to achieving high enantioselectivity in these transformations. sioc-journal.cn

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems have been successfully employed for the enantioselective synthesis of this compound.

The enzymatic reduction of prochiral ketones is a common biocatalytic approach. For example, the bioreduction of 1-phenyl-2-propanone using whole cells of Rhodococcus erythropolis can produce (S)-1-phenyl-2-propanol with 99% ee. acs.org Similarly, Lactobacillus paracasei has been used for the enantioselective bioreduction of a branched-chain ketone to the corresponding (R)-alcohol with greater than 99% ee. tandfonline.com

Alcohol dehydrogenases (ADHs) are a key class of enzymes used in these reductions. By selecting ADHs with appropriate stereoselectivity, it is possible to synthesize either the (R)- or (S)-enantiomer of a target alcohol. For instance, a photobiocatalytic deracemization process has been developed that combines photocatalytic oxidation with a subsequent stereoselective bioreduction using different ADHs to access either enantiomer of a secondary alcohol. smolecule.com

Enzyme-catalyzed kinetic resolution is another powerful biocatalytic strategy. Lipase-catalyzed transesterification of racemic 2-phenyl-1-propanol (B72363) has been shown to be highly enantioselective. unipd.it Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomerically pure product.

Table 3: Biocatalytic Synthesis of Chiral Alcohols

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Rhodococcus erythropolis whole cells | 1-phenyl-2-propanone | (S)-1-phenyl-2-propanol | 99% | 14 mM concentration | acs.org |

| Lactobacillus paracasei BD101 | 2-methyl-1-phenylpropan-1-one | (R)-2-methyl-1-phenylpropan-1-ol | >99% | High yield | tandfonline.com |

| E. coli/ADH-A or E. coli/ReADH | 1-phenyl-1-propanone | (S)-1-phenyl-1-propanol | >99% | High conversion | smolecule.com |

| E. coli/Lk-ADH or KRED-110 | 1-phenyl-1-propanone | (R)-1-phenyl-1-propanol | >99% | High conversion | smolecule.com |

| Lipase (B570770) from Candida antarctica (CAL-B) | racemic 1-phenyl-1-propanol | (R)-1-phenyl-1-propanyl acetate (B1210297) | 98% | 99% yield (dynamic kinetic resolution) |

Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformations represent a powerful and sustainable approach for producing enantiomerically pure compounds like this compound. This method utilizes intact microbial cells, which contain the necessary enzymes and cofactors, to catalyze stereoselective reactions. The use of whole cells eliminates the need for enzyme purification and cofactor addition, making the process more cost-effective and operationally simpler.

Screening and Optimization of Microbial Strains (e.g., Lactobacillus kefiri, Yeasts)

The success of whole-cell biotransformations hinges on the selection of a suitable microbial strain with high catalytic activity and enantioselectivity. A variety of microorganisms, including bacteria and yeasts, have been screened for their ability to reduce 2-phenylpropanal (B145474) to the desired (S)-enantiomer of 2-phenylpropan-1-ol.

Lactobacillus kefiri : Strains of Lactobacillus kefiri have been identified as effective biocatalysts. For instance, short-chain dehydrogenase from Lactobacillus kefiri (LkADH) has shown notable activity and selectivity. nih.gov Engineered E. coli cells overexpressing Lk-ADH have been successfully used for the deracemization of racemic alcohols, yielding the (R)-alcohols with high enantiomeric excess. uni-graz.at

Yeasts : Various yeast species are known for their reductive capabilities. Saccharomyces cerevisiae is a commonly used yeast for the asymmetric reduction of ketones and aldehydes. researchgate.netnih.gov Studies have shown that baker's yeast can mediate the reduction of 2-phenyl-2-propenal, leading to the formation of (R)-2-phenyl-1-propanol. researchgate.net Other yeasts, such as Pichia kudriavzevii, have also been identified as potent producers of related aromatic alcohols like 2-phenylethanol (B73330), highlighting the diverse metabolic capabilities within this microbial group. nih.gov The screening of yeast strains from various environments, such as those used in the production of Baijiu, has led to the discovery of strains with high production yields for aromatic alcohols. nih.govnih.gov

Optimization of culture and reaction conditions is crucial to maximize the yield and enantiomeric excess of the product. Factors such as medium composition, pH, temperature, and substrate concentration are carefully controlled. For example, the optimization of fermentation conditions for Pichia kudriavzevii YF1702 for 2-phenylethanol production involved a multi-step statistical approach to fine-tune parameters like glucose and L-phenylalanine concentration, pH, and temperature. nih.gov

| Microbial Strain | Substrate | Product | Key Findings |

| Lactobacillus kefiri (LkADH) | Racemic alcohols | (R)-alcohols | High enantiomeric excess (>99% ee) and conversion (93-94%). uni-graz.at |

| Saccharomyces cerevisiae | 2-Phenylpropanal | (S)-2-Phenylpropan-1-ol | Can be used as a whole-cell biocatalyst for enantioselective reduction. researchgate.net |

| Baker's Yeast | 2-Phenyl-2-propenal | (R)-2-Phenyl-1-propanol | Stereoselective reduction of the methylene (B1212753) group. researchgate.net |

| Pichia kudriavzevii YF1702 | L-Phenylalanine | 2-Phenylethanol | Optimized conditions yielded 5.09 g/L of product. nih.gov |

Influence of Steric Factors on Bioreduction Efficiency

The efficiency and stereochemical outcome of bioreductions are significantly influenced by the steric properties of the substrate. The active site of the reductase enzyme imposes spatial constraints, favoring the binding of one enantiomer of a racemic substrate or directing the reduction of a prochiral ketone from a specific face.

In the case of 2-phenylpropanal, the phenyl group and the methyl group at the α-position create a chiral center. The relative size and orientation of these substituents determine how the substrate fits into the enzyme's active site. Molecular modeling studies on enoate reductases have shown that steric hindrance is a major determinant of enzyme reactivity and stereocontrol. nih.gov For example, in the bioreduction of β-cyanoacrylate esters, varying the size of the ester moiety allowed for the control of the stereochemical outcome, enabling access to both enantiomers of the product. acs.org The presence of bulky substituents near the reactive carbonyl group can hinder the approach of the hydride from the cofactor, affecting the reaction rate and enantioselectivity.

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of two enantiomers with an enzyme, resulting in an enantioenriched substrate and an enantioenriched product.

Lipase-Catalyzed Transesterification and Hydrolysis

Lipases are versatile enzymes that can catalyze the enantioselective acylation or deacylation of racemic alcohols. rsc.org In a typical kinetic resolution of racemic 2-phenylpropan-1-ol, a lipase is used to selectively acylate one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric purity. researchgate.net

Transesterification : In this process, an acyl donor, such as vinyl acetate, is used to transfer an acyl group to one of the alcohol enantiomers. Candida antarctica lipase B (CAL-B) is a commonly used and highly effective lipase for this purpose. The reaction is typically carried out in an organic solvent. utupub.fi

Hydrolysis : Alternatively, the racemic acetate of 2-phenylpropan-1-ol can be subjected to enantioselective hydrolysis catalyzed by a lipase. The enzyme will preferentially hydrolyze one enantiomer of the ester, yielding an enantioenriched alcohol and the unreacted ester.

The efficiency of lipase-catalyzed kinetic resolution can be optimized by screening different lipases, acyl donors, solvents, and reaction temperatures. chemrxiv.org For instance, the enantioselectivity of the resolution of racemic ibuprofen (B1674241) was significantly improved by using orthoesters as water trappers in a CAL-B catalyzed reaction. chemrxiv.org

| Enzyme | Reaction Type | Substrate | Key Findings |

| Candida antarctica Lipase B (CAL-B) | Transesterification/Acylation | Racemic secondary alcohols | Widely used for kinetic resolution with high enantioselectivity. utupub.fiineosopen.org |

| Burkholderia cepacia Lipase | Hydrolysis | Racemic β-fluoroaminocarboxylic acid esters | Effective for kinetic resolution via enantioselective hydrolysis. ineosopen.org |

| Pseudomonas sp. Lipase (PSL) | Kinetic Resolution | Racemic alcohol for Loxoprofen synthesis | Used with vinyl acetate in iPr2O. uniovi.es |

Enantioselective Oxidation Mediated by Microorganisms (e.g., Acetobacter aceti)

Enantioselective oxidation offers an alternative strategy for resolving racemic alcohols. In this approach, a microorganism selectively oxidizes one enantiomer of the alcohol to the corresponding aldehyde or carboxylic acid, leaving the unreacted enantiomer in high optical purity.

Acetobacter aceti : This bacterium is known for its ability to perform enantioselective oxidation of various alcohols. It has been successfully used for the oxidation of racemic 2-phenylpropan-1-ol to (S)-2-phenylpropanoic acid. thieme-connect.denih.gov This process can achieve very high enantioselectivity (enantiomeric ratio, E >200). researchgate.net The rate and enantioselectivity of this oxidation can be enhanced by the addition of cyclodextrins to the reaction medium. researchgate.net Immobilization of Acetobacter aceti cells in calcium alginate has been shown to improve their operational stability and substrate tolerance. researchgate.net

Role of Alcohol Dehydrogenases in Stereospecific Biotransformations

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphate (B84403) (NADP⁺) as a cofactor. wikipedia.org These enzymes are central to the stereospecific synthesis of chiral alcohols, including this compound, due to their often high enantioselectivity. frontiersin.org

ADHs can be employed for the asymmetric reduction of prochiral ketones or for the dynamic kinetic resolution (DKR) of racemic aldehydes. In the context of producing this compound, an ADH with a preference for the (S)-enantiomer is selected for the reduction of 2-phenylpropanal. nih.gov Horse liver alcohol dehydrogenase (HLADH) is a well-studied ADH that has been used for the reduction of 2-phenylpropanal to (S)-2-phenylpropanol with high enantiomeric excess. nih.govthieme-connect.de

A significant challenge in using ADHs is the need for stoichiometric amounts of the expensive nicotinamide cofactor. This is overcome by employing cofactor regeneration systems, where a second enzyme and a cheap substrate are used to regenerate the reduced cofactor (NADH or NADPH). researchgate.net For example, formate (B1220265) dehydrogenase is often used to regenerate NADH by oxidizing formate to carbon dioxide. nih.gov

Furthermore, the stability of ADHs can be a limiting factor, especially when dealing with reactive aldehyde substrates. nih.gov Protein engineering and immobilization techniques are employed to enhance the stability and performance of these enzymes. frontiersin.orgnih.gov For instance, a single point mutant of Candida tenuis xylose reductase (CtXR D51A) showed very high catalytic efficiency for (S)-2-phenylpropanal. researchgate.net Similarly, a robust ADH from the hyperthermophile Sulfolobus solfataricus has been used for the dynamic reductive kinetic resolution of 2-arylpropanals at elevated temperatures, demonstrating excellent stability and stereoselectivity. acs.org

| Enzyme | Source Organism | Substrate | Product | Key Characteristics |

| Alcohol Dehydrogenase (ADH) | General | Alcohols, Aldehydes, Ketones | Aldehydes, Ketones, Alcohols | Catalyzes reversible oxidation/reduction; requires NAD(P)H cofactor. wikipedia.orgfrontiersin.org |

| Horse Liver ADH (HLADH) | Horse Liver | 2-Phenylpropanal | (S)-2-Phenylpropan-1-ol | High enantioselectivity for the (S)-enantiomer. nih.govthieme-connect.de |

| Candida tenuis Xylose Reductase (CtXR D51A) | Candida tenuis | (S)-2-Phenylpropanal | (S)-2-Phenylpropan-1-ol | High catalytic efficiency, though sensitive to substrate deactivation. researchgate.net |

| Sulfolobus solfataricus ADH-10 | Sulfolobus solfataricus | 2-Arylpropanals | (S)-2-Arylpropanols | Hyperthermophilic, robust, high stereoselectivity in dynamic reductive kinetic resolution. acs.org |

| Lactobacillus kefiri ADH (LkADH) | Lactobacillus kefiri | Ketones | Alcohols | Variants show optimal activity and selectivity for reduction. nih.gov |

Medium Engineering Approaches in Biocatalysis (e.g., Cyclodextrin (B1172386) Addition)

In the biocatalytic production of enantiopure alcohols like this compound, the reaction environment plays a critical role in determining efficiency, yield, and enantioselectivity. Medium engineering, which involves the strategic addition of additives to the reaction medium, is a powerful tool to overcome challenges such as substrate/product inhibition, low solubility of reactants, and enzyme deactivation. One prominent example of this approach is the use of cyclodextrins.

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in aqueous media and potentially mitigating inhibitory or toxic effects on the biocatalyst. In the asymmetric reduction of 2-phenylpropionaldehyde to (S)-2-phenylpropan-1-ol, the low water solubility of both the substrate and the product presents a significant hurdle. researchgate.net Research into the reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal has shown that while oxidoreductases are a promising alternative to hydrolase-catalyzed routes, they often suffer from low product titers, previously limited to around 80 mM. nih.gov

A key limitation identified was enzyme deactivation caused by the aldehyde substrate. researchgate.netnih.gov To address this, studies have investigated the use of whole-cell biocatalysts, which can offer greater stability to the enzyme. Furthermore, the addition of 2-hydroxypropyl-β-cyclodextrin (HBC) to the bioreduction medium has been explored as a strategy to improve process performance. researchgate.netnih.gov The cyclodextrin can sequester the hydrophobic substrate, reducing its direct toxic effects on the microbial cells and enhancing its availability for enzymatic conversion. While in some specific high-concentration bioreductions, the addition of HBC did not show a significant effect, its application in other systems has been shown to boost performance, for instance, enabling product concentrations of up to 29% w/v in the bioreduction of o-chloroacetophenone. researchgate.net The optimization of reaction conditions, including catalyst loading and coenzyme concentration, remains crucial. For the synthesis of (S)-2-phenylpropan-1-ol, a process using an engineered xylose reductase from Candida tenuis in an E. coli whole-cell system successfully produced 115 g/L (843 mM) of the desired alcohol with an enantiomeric excess (ee) of 93.1%. researchgate.net

| Catalyst System | Substrate | Additive | Product | Product Titer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Engineered Candida tenuis xylose reductase in E. coli | rac-2-Phenylpropanal (1 M) | None (optimized conditions) | (S)-2-Phenylpropan-1-ol | 115 g/L (843 mM) | 93.1% | researchgate.net |

| E. coli co-expressing NADH-dependent Candida tenuis xylose reductase and formate dehydrogenase | o-Chloroacetophenone | 2-Hydroxypropyl-β-cyclodextrin | Corresponding alcohol | Up to 29% w/v | 99.97% | researchgate.net |

Chiral Resolution Techniques

Chiral resolution refers to the separation of a racemic mixture into its individual enantiomers. This remains a widely used and important method for obtaining enantiopure compounds in both academic research and industrial production.

Chemical Resolution Methods (e.g., Diastereomeric Salt Formation)

Classical chemical resolution via the formation of diastereomeric salts is a robust and scalable technique. researchgate.net The process involves reacting the racemic compound, in this case, the alcohol (2-phenylpropan-1-ol), with a single enantiomer of a chiral resolving agent. Since 2-phenylpropan-1-ol is a neutral compound, it would first need to be derivatized into an acidic or basic species to participate in salt formation. For instance, it could be converted to a phthalate (B1215562) half-ester, which is acidic, and then resolved with a chiral base.

Alternatively, the principle is more directly applied to structurally similar chiral amines or acids. The fundamental strategy involves the reaction of a racemic acid/base with an enantiopure base/acid in a suitable solvent. researchgate.net This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This solubility difference allows for their separation by fractional crystallization. After separation, the desired enantiomer is recovered from its diastereomeric salt by breaking the salt, typically through acidification or basification, which regenerates the resolving agent and the now enantiomerically enriched target compound.

Commonly used resolving agents include naturally occurring chiral compounds like tartaric acid and its derivatives (e.g., dibenzoyltartaric acid) or mandelic acid. researchgate.netnih.gov For example, optically active dibenzoyltartaric acid and tartaric acid have been successfully used for the optical resolution of related compounds such as (1R,2S)(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol (ephedrine). nih.gov The choice of resolving agent and solvent is critical, as it dictates the efficiency of the chiral recognition and the difference in solubility between the diastereomeric salts. researchgate.net

Preparative Chromatography for Enantiomer Separation

Preparative chromatography is a powerful technique for isolating pure enantiomers from a racemic mixture and has gained significant recognition for its versatility and efficiency. nih.govcsfarmacie.cz The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). csfarmacie.cz As the racemic mixture passes through the chromatography column, one enantiomer is retained more strongly by the CSP than the other, resulting in a separation of the two as they elute from the column at different times.

For the separation of 2-phenylpropan-1-ol enantiomers, High-Performance Liquid Chromatography (HPLC) with a CSP is a suitable approach. nih.gov Research has demonstrated the successful separation of 2-phenylpropanol (2PP) enantiomers on a silica-bonded quinidine (B1679956) carbamate-type CSP under normal phase conditions. nih.gov The choice of mobile phase is crucial for achieving good separation. In this specific case, eluents containing ethyl acetate as a polar modifier were found to be effective. nih.gov While a high selectivity factor (α) indicates a good separation, the study noted a relatively modest selectivity for 2-phenylpropanol compared to its structural isomers 1-phenylpropanol and 3-chloro-1-phenylpropanol on this particular CSP. nih.gov

A general strategy for developing a preparative separation involves selecting an appropriate CSP and mobile phase, followed by optimizing loading capacities, throughput, and recovery to ensure an efficient and economical process. taylorfrancis.com A wide variety of CSPs are commercially available, with polysaccharide-based phases like cellulose (B213188) tris(3,5-dimethylphenylcarbamate) being widely used due to their broad applicability. nih.gov

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase Modifier | Selectivity Factor (α) | Reference |

|---|---|---|---|---|

| 1-Phenylpropanol (1PP) | Silica-bonded quinidine carbamate | Ethyl acetate | ~1.07-1.09 | nih.gov |

| 2-Phenylpropanol (2PP) | Silica-bonded quinidine carbamate | Ethyl acetate | Not specified, but lower than 1PP | nih.gov |

| 3-Chloro-1-phenylpropanol (3CPP) | Silica-bonded quinidine carbamate | Ethyl acetate | ~1.07-1.09 | nih.gov |

Application As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Enantiomerically Pure Pharmaceuticals and Bioactive Molecules

The precise stereochemistry of (2S)-2-phenylpropan-1-ol makes it a strategic precursor in the synthesis of various enantiomerically pure compounds, where biological activity is often dependent on a single enantiomer.

Precursors to Chiral Amines (e.g., Amphetamine-related compounds, Norephedrine, Cathinones)

While this compound is a structural isomer of the direct precursors typically used for amphetamine, norephedrine, and cathinone, it serves as a valuable starting material for a structurally related chiral amine. The key structural difference lies in the position of the phenyl group; in this compound, it is on the second carbon of the propane chain, whereas in the common precursors for amphetamine and related substances, the phenyl group is attached to the first carbon.

This compound can be converted to its corresponding amine, (2S)-2-phenylpropan-1-amine, through a standard three-step synthetic sequence:

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, typically by reaction with tosyl chloride or mesyl chloride to form a tosylate or mesylate ester.

Nucleophilic Substitution: The resulting ester is treated with sodium azide, where the azide ion displaces the leaving group. As this reaction occurs at the first carbon (C1), which is not the stereocenter (C2), the configuration of the chiral center is preserved.

Reduction: The azide is reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

The resulting compound, 2-phenylpropan-1-amine, is itself classified as a stimulant and is included on the World Anti-Doping Agency (WADA) Prohibited List as a specified substance, highlighting its status as an amphetamine-related compound wada-ama.org.

| Compound Name | Structure | Chemical Class | Relationship to this compound |

|---|---|---|---|

| This compound | C₆H₅-CH(CH₃)-CH₂OH | Chiral Alcohol | Starting Material |

| Amphetamine | C₆H₅-CH₂-CH(NH₂)-CH₃ | Primary Amine | Structural Isomer |

| (-)-Norephedrine | C₆H₅-CH(OH)-CH(NH₂)-CH₃ | Amino Alcohol | Structural Isomer |

| Cathinone | C₆H₅-C(=O)-CH(NH₂)-CH₃ | Beta-Ketone Amphetamine | Structural Isomer |

| (2S)-2-phenylpropan-1-amine | C₆H₅-CH(CH₃)-CH₂NH₂ | Primary Amine | Synthetic Derivative |

Intermediates for Antidepressants and Antihistamines

Chiral phenylpropanol and phenylpropylamine frameworks are central to the structure of several important pharmaceuticals, including antidepressants. For example, the selective norepinephrine reuptake inhibitor Atomoxetine, used for treating ADHD, is chemically designated as (−)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine newdrugapprovals.org. The synthesis of Atomoxetine often involves intermediates like 3-chloro-1-phenyl-1-propanol newdrugapprovals.org. Similarly, the synthesis of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), utilizes precursors such as 3-methylamino-1-phenyl-1-propanol google.com.

While these specific drugs are synthesized from precursors where the phenyl group is at position 1 or 3 of the propane chain, the general C6-C3 (phenyl-propane) scaffold is a recurring motif. The principles of stereocontrolled synthesis that make this compound a useful building block are broadly applicable to the synthesis of these more complex pharmaceutical agents where precise stereochemistry is essential for therapeutic efficacy.

Use in Anti-inflammatory Drug and Analgesic Synthesis

A significant application of this compound is its use as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the "profen" class. This class of drugs is characterized by a 2-arylpropanoic acid structure.

The primary alcohol functional group of this compound can be directly oxidized to a carboxylic acid. This transformation converts this compound into (S)-2-phenylpropanoic acid. This product itself is a known profen, and its derivatives, which feature various substitutions on the phenyl ring, constitute a major family of anti-inflammatory and analgesic drugs nih.govnih.gov. The stereochemistry is critical, as the (S)-enantiomer is typically the more pharmacologically active form for this class of drugs nih.gov.

| Profen Drug | Chemical Structure (2-Arylpropanoic Acid) | Therapeutic Use |

|---|---|---|

| Ibuprofen (B1674241) | 2-(4-isobutylphenyl)propanoic acid | Analgesic, Anti-inflammatory, Antipyretic |

| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | Analgesic, Anti-inflammatory |

| Ketoprofen | (RS)-2-(3-benzoylphenyl)propanoic acid | Analgesic, Anti-inflammatory |

| Flurbiprofen | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid | Analgesic, Anti-inflammatory |

Role in Natural Product Synthesis

This compound itself has been identified in nature, for instance in the plant Cedronella canariensis nih.gov. As a chiral building block, it offers a versatile C6-C3 fragment that can be incorporated into larger, more complex molecules during total synthesis campaigns. Chiral alcohols are fundamental starting materials in the synthesis of natural products, often used to set key stereocenters early in a synthetic route. Its structure is suitable for building segments of polyketides, phenylpropanoids, and other natural products that feature a chiral benzylic methyl group. Synthetic strategies can leverage the existing stereocenter of this compound to direct the stereochemical outcome of subsequent reactions, a process known as substrate control, which is a powerful tool in the stereoselective synthesis of complex natural products.

Development and Application of Chiral Ligands and Catalysts

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds with high efficiency. This compound serves as a precursor for the synthesis of such specialized ligands.

Synthesis of Chiral Schiff Base Ligands

Schiff bases are compounds containing an imine (C=N) group, typically formed by the condensation of a primary amine with an aldehyde or ketone iosrjournals.org. Chiral Schiff bases are highly effective ligands for a variety of metal-catalyzed asymmetric reactions.

To be used in the synthesis of a Schiff base ligand, this compound must first be chemically modified to introduce a primary amine function. This is achieved via the same sequence described previously (tosylation, azide substitution, and reduction) to yield (2S)-2-phenylpropan-1-amine molport.com.

This chiral amine can then be reacted with a suitable carbonyl compound, such as salicylaldehyde, to form a chiral Schiff base ligand. These ligands, often bidentate or multidentate, can coordinate to a metal center (e.g., copper, nickel, palladium), creating a chiral environment that forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess. The steric and electronic properties of the ligand, derived from the (2S)-2-phenylpropan-1-amine backbone, are crucial for achieving high levels of enantioselectivity in catalytic processes like reductions, additions, and cyclizations nih.govnih.gov.

Incorporation into Metal-Organic Frameworks (MOFs) for Asymmetric Catalysis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The introduction of chirality into the structure of MOFs can yield materials capable of enantioselective catalysis and separation. There are several strategies to achieve this, primarily through the use of chiral organic linkers.

While direct incorporation of this compound into MOF structures is not extensively documented, it represents a potential starting material for the synthesis of such chiral linkers. The general approach involves modifying a chiral molecule to include coordinating functional groups, such as carboxylates or pyridyls, which can then be used to build the framework. For instance, the hydroxyl group of this compound could be derivatized to connect to an aromatic dicarboxylic acid, which would then serve as a chiral strut in the MOF architecture.

The resulting chiral environment within the pores of the MOF can then be utilized for asymmetric catalysis. The framework can provide a size- and shape-selective environment that preferentially binds one enantiomer of a substrate over the other, leading to an enantiomeric excess of the product. Although specific examples detailing the use of this compound in MOF synthesis are not prominent in the literature, the principles of chiral MOF design provide a clear pathway for its potential application.

Table 1: Strategies for Creating Chiral Metal-Organic Frameworks

| Strategy | Description | Potential Role of this compound |

| Chiral Linkers | Synthesis of MOFs using enantiomerically pure organic ligands that contain the desired stereogenic centers. | Could be used as a precursor to synthesize a chiral dicarboxylic acid or other suitable organic linker. |

| Post-Synthetic Modification | Modification of an existing achiral MOF with a chiral molecule. | Its derivatives could potentially be grafted onto the internal surface of a pre-formed MOF. |

| Chiral Guest Encapsulation | Encapsulation of chiral molecules within the pores of a MOF to induce chirality. | Could be encapsulated as a guest molecule to create a chiral environment within the pores. |

Formation of Chiral Oxazolines for Metal-Catalyzed Reactions

Chiral oxazolines are a highly important class of ligands in asymmetric metal-catalyzed reactions. The oxazoline ring coordinates to a metal center, and the substituent at the chiral center of the ring directs the stereochemical outcome of the reaction. The most common and direct synthesis of chiral oxazolines involves the cyclization of β-amino alcohols with various reagents.

This compound is a chiral alcohol, but it lacks the requisite amino group in the adjacent position (β-position) to directly form an oxazoline ring through conventional methods. The direct precursors for widely used oxazoline ligands, such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)), are chiral β-amino alcohols.

For this compound to be utilized in the synthesis of a chiral oxazoline, it would first need to undergo a series of chemical transformations. This would involve the stereospecific introduction of an amino group at the C2 position while retaining the stereochemistry at the C1 position, a non-trivial synthetic challenge. Therefore, while theoretically possible to convert this compound into a precursor for a novel chiral oxazoline ligand, it is not a direct or commonly reported pathway.

Table 2: General Synthesis of Chiral Oxazolines

| Reactants | Reagents | Product |

| Chiral β-amino alcohol, Carboxylic acid | Dehydrating agent (e.g., thionyl chloride) | Chiral 2-oxazoline |

| Chiral β-amino alcohol, Nitrile | Lewis or Brønsted acid catalyst | Chiral 2-oxazoline |

| Chiral β-amino alcohol, Imidate | Acid catalyst | Chiral 2-oxazoline |

Contributions to Stereochemical Research and Methodological Development

The development of new stereoselective methods and the fundamental understanding of stereochemistry often rely on the use of well-defined chiral molecules as probes, auxiliaries, or model substrates. Chiral alcohols, in particular, have a long history of being employed in such research.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. While various chiral alcohols and their derivatives have been successfully used as chiral auxiliaries, the specific use of this compound in this capacity is not widely documented. Its structural features, however, are similar to other chiral alcohols that have found application in this area.

In methodological development, chiral molecules are essential for testing the efficacy and selectivity of new asymmetric reactions. For example, a new catalytic system designed for the enantioselective oxidation of alcohols could be tested on this compound and its enantiomer to determine its stereoselectivity. Furthermore, chiral molecules can be used as chiral resolving agents to separate racemic mixtures or as the stationary phase in chiral chromatography for the analytical separation of enantiomers.

While the direct and impactful contributions of this compound to major breakthroughs in stereochemical research are not extensively reported, its fundamental chiral structure makes it a suitable candidate for such studies.

Table 3: Potential Roles in Stereochemical Research

| Research Area | Description | Potential Application of this compound |

| Chiral Auxiliaries | A removable chiral group that directs the stereochemistry of a reaction on an achiral substrate. | Could be esterified to a prochiral substrate to direct additions to the double bond. |

| Methodological Development | The design and testing of new stereoselective synthetic methods. | Can serve as a chiral substrate to test the enantioselectivity of new catalysts or reagents. |

| Enantiomeric Resolution | The separation of a racemic mixture into its constituent enantiomers. | Could be used as a resolving agent after conversion to a suitable derivative. |

| Chiral Chromatography | A chromatographic technique for the separation of stereoisomers. | Derivatives could be immobilized on a solid support to create a chiral stationary phase. |

Reactivity and Mechanistic Investigations of 2s 2 Phenylpropan 1 Ol and Its Derivatives

Oxidation Reactions

The primary alcohol moiety of (2S)-2-phenylpropan-1-ol can be oxidized to yield valuable carbonyl compounds. The selectivity of these reactions is crucial in synthetic chemistry, allowing for the targeted formation of either aldehydes or ketones from related starting materials.

The selective oxidation of primary alcohols, such as this compound, to aldehydes is a fundamental transformation in organic synthesis. To prevent overoxidation to the carboxylic acid, specific reagents and reaction conditions are employed. Milder oxidizing agents are typically preferred for this purpose. One common and effective reagent is Pyridinium Chlorochromate (PCC), which can convert primary alcohols to aldehydes in high yields. libretexts.org Another modern and advantageous reagent is Dess-Martin Periodinane (DMP), which offers the benefits of higher yields and milder, non-acidic reaction conditions. libretexts.org

The general scheme for the oxidation of a primary alcohol to an aldehyde can be represented as follows:

R-CH₂OH + Oxidizing Agent → R-CHO

In the context of this compound, this reaction would yield (S)-2-phenylpropanal.

While this compound itself is a primary alcohol and would be oxidized to an aldehyde, the oxidation of a related secondary alcohol, 1-phenylpropan-2-ol, would yield a ketone, 1-phenylpropan-2-one. This highlights the importance of the position of the hydroxyl group in determining the oxidation product.

A variety of oxidizing agents are available for the conversion of alcohols to aldehydes and ketones, each with its own specificities and advantages.

| Oxidizing Agent | Product from Primary Alcohol | Product from Secondary Alcohol | Notes |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Ketone | Milder version of chromic acid; prevents overoxidation. libretexts.org |

| Dess-Martin Periodinane (DMP) | Aldehyde | Ketone | Offers high yields and mild, non-acidic conditions. libretexts.org |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid (via aldehyde) | Ketone | Strong oxidizing agent. |

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org Oxidative kinetic resolution specifically applies this principle to the oxidation of racemic alcohols.

In a relevant study, the reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal (B145474) was achieved to produce (S)-2-phenylpropanol with high enantiomeric excess. researchgate.net While this is a reductive approach starting from the aldehyde, it highlights the utility of biocatalysis in achieving high stereoselectivity for this chemical scaffold. The process involved a mutant of Candida tenuis xylose reductase (CtXR D51A) which showed high catalytic activity and excellent enantioselectivity for the (S)-enantiomer of 2-phenylpropanal. researchgate.net

Another approach involves the use of chiral metal catalysts. For instance, a chiral PNNP/Ir catalyst has been successfully employed for the oxidative kinetic resolution of a range of racemic secondary alcohols in water, achieving excellent enantioselectivity (up to 97% ee) under mild conditions. rsc.org While this study did not specifically use 2-phenylpropan-1-ol, the principle is applicable to the kinetic resolution of racemic secondary alcohols in general.

The key parameters in a kinetic resolution are the conversion and the enantiomeric excess (ee) of the product and the remaining starting material.

| Catalyst System | Substrate | Product | Key Findings |

| Candida tenuis xylose reductase (CtXR D51A) | Racemic 2-phenylpropanal | (S)-2-phenylpropanol | High catalytic activity and excellent enantioselectivity for the (S)-enantiomer. researchgate.net |

| Chiral PNNP/Ir catalyst | Racemic secondary alcohols | Enantioenriched alcohols and ketones | High enantioselectivity (up to 97% ee) in an aqueous medium. rsc.org |

The oxidation of alcohols by metal-based reagents, such as those containing chromium(VI), generally proceeds through the formation of a chromate ester intermediate. libretexts.org The mechanism then involves a rate-determining step that resembles an E2 elimination. libretexts.orgmasterorganicchemistry.com In this step, a base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond and the reduction of the chromium species. libretexts.org

The key steps in the oxidation of an alcohol with chromic acid are:

Formation of a chromate ester.

An E2-like elimination where a base (often water) removes the alpha-hydrogen.

The electrons from the C-H bond move to form the C=O double bond, and the O-Cr bond breaks, with the electrons moving to the chromium atom. libretexts.org

During this process, the chromium(VI) is reduced to chromium(IV). libretexts.org

The concept of hydrogen atom abstraction is also a key mechanistic pathway in some oxidation reactions, particularly those involving radical species. While the chromic acid oxidation is better described by the E2-like mechanism, other oxidation systems may operate through a one-electron process involving hydrogen atom abstraction from the C-H bond of the alcohol.

Reduction Reactions to Corresponding Amines

The synthesis of amines from alcohol derivatives often involves a two-step process: oxidation of the alcohol to a carbonyl compound, followed by reductive amination. For instance, a derivative of this compound, L-(R)-phenylacetylcarbinol, can be converted to L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol. google.com This process involves the reductive amination of the ketone functionality with a primary aralkylamine, such as benzylamine, under catalytic reduction conditions. google.com The resulting N-aralkylamino alcohol is then subjected to a second catalytic reduction to remove the aralkyl group via hydrogenolysis, yielding the primary amine. google.com

In a similar vein, 2-amino-3-phenylpropane-1-ol has been synthesized from (E)-2-nitro-3-phenylprop-2-en-1-ol, a Baylis-Hillman adduct, through a reduction reaction using iron in acidic acid. rasayanjournal.co.inresearchgate.net This method provides a pathway to amino alcohols from nitroolefin derivatives. rasayanjournal.co.in

The following table summarizes a synthetic route to a related amino alcohol:

| Starting Material | Reagents | Intermediate | Final Product |

| L-(R)-phenylacetylcarbinol | 1. Primary aralkylamine (e.g., benzylamine), catalytic reduction. 2. Catalytic reduction (hydrogenolysis). | L-erythro-(1R,2S)-2-(N-aralkylamino)-1-phenylpropan-1-ol | L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol google.com |

Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group. libretexts.org A common strategy is to protonate the hydroxyl group in the presence of a strong acid, forming an oxonium ion. The leaving group then becomes a water molecule, which is much more stable.

For primary alcohols like this compound, the nucleophilic substitution typically proceeds through an Sₙ2 mechanism. This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center if the reaction occurs at that center. However, since the hydroxyl group in this compound is on a primary carbon, the substitution reaction will not affect the stereochemistry at the C2 position.

Another method to activate the hydroxyl group is to convert it into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). These are excellent leaving groups, and their corresponding sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) are used to form the esters. Once the alcohol is converted to a sulfonate ester, it can readily undergo nucleophilic substitution with a wide range of nucleophiles.

An interesting case of nucleophilic substitution is the Walden inversion, where a series of reactions can interconvert two enantiomers. libretexts.org This was famously demonstrated with the enantiomers of 1-phenyl-2-propanol, a compound structurally similar to 2-phenylpropan-1-ol. libretexts.org

The following table outlines common methods for activating the hydroxyl group for nucleophilic substitution:

| Activating Reagent | Intermediate | Leaving Group |

| Strong Acid (e.g., HBr) | Oxonium ion (-OH₂⁺) | Water (H₂O) |

| Tosyl Chloride (TsCl) | Tosylate ester (-OTs) | Tosylate anion (TsO⁻) |

| Mesyl Chloride (MsCl) | Mesylate ester (-OMs) | Mesylate anion (MsO⁻) |

| Thionyl Chloride (SOCl₂) | Chlorosulfite ester | SO₂ + Cl⁻ |

Allylic Substitution Reactions

Allylic substitution is a class of reactions involving the replacement of a leaving group on a carbon atom adjacent to a carbon-carbon double bond (the allylic position). Common substrates for these reactions are allylic alcohols and their derivatives. nih.govrsc.org Transition metal catalysts, particularly those based on palladium and iridium, are often employed to facilitate these transformations, which are crucial for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. nih.govlibretexts.org

The molecular structure of this compound features a primary hydroxyl group attached to a chiral carbon, which is bonded to a phenyl ring and a methyl group. Crucially, it lacks the C=C double bond adjacent to the alcohol-bearing carbon that defines an allylic system. Therefore, this compound is not an allylic alcohol and does not undergo allylic substitution reactions under standard conditions. For this compound to participate in such a reaction, it would first need to be chemically modified to introduce an adjacent double bond, fundamentally altering its structure.

Condensation Reactions for Derivatization (e.g., Chiral Schiff Base Formation)

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). wikipedia.org Chiral Schiff bases are valuable ligands in coordination chemistry and asymmetric catalysis. wikipedia.orgresearchgate.net

As an alcohol, this compound cannot directly form a Schiff base. However, it can serve as a chiral precursor to derivatives that can participate in this reaction. A viable synthetic route involves the conversion of the primary alcohol functional group into a primary amine. This transformation would yield the chiral amine, (2S)-2-phenylpropan-1-amine. This chiral amine can then undergo a condensation reaction with an appropriate aldehyde or ketone to form a chiral Schiff base. This process involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic imine bond. wikipedia.org The chirality of the original alcohol is retained in the amine and subsequently incorporated into the Schiff base ligand, which can be used in various stereoselective syntheses. jocpr.com

Esterification and Transesterification Reactions

The primary hydroxyl group of this compound is reactive towards both esterification and transesterification, two fundamental reactions in organic synthesis.

Esterification is the process of forming an ester, typically from the reaction of an alcohol and a carboxylic acid. The most common method is the Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and the yield of the ester can be increased by removing water as it is formed. masterorganicchemistry.com Alternatively, more reactive derivatives of carboxylic acids, like acid chlorides or anhydrides, can be used to react with the alcohol to form esters, often under milder conditions and giving higher yields. youtube.comlibretexts.org As a primary alcohol, this compound is highly susceptible to esterification due to lower steric hindrance around the hydroxyl group compared to secondary or tertiary alcohols. youtube.com

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org this compound can act as the incoming alcohol, displacing the original alcohol from an ester molecule. This reaction is also an equilibrium and is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com To drive the reaction to completion, this compound is often used in a large excess. masterorganicchemistry.com This reaction is widely used in industrial processes, such as the production of biodiesel from triglycerides. nih.gov

| Reaction Type | Reactant | Catalyst | Typical Conditions |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid | H₂SO₄, TsOH | Heat, often with removal of H₂O |

| Esterification | Acid Chloride | Base (e.g., Pyridine) | Room temperature or mild heat |

| Esterification | Acid Anhydride | Acid or Base | Mild heat |

| Transesterification | Ester | Acid (H⁺) or Base (RO⁻) | Heat, excess alcohol |

Acidic Stability and Hydrolysis of Conjugates

The chemical stability of this compound and its conjugates is a critical aspect of its reactivity profile. Research has shown that 2-phenylpropan-1-ol exhibits high stability in acidic conditions, showing significant resistance to degradation or rearrangement. nih.gov

In biological systems, alcohols are often metabolized into more water-soluble glucuronide conjugates to facilitate excretion. The stability of these conjugates is important for toxicological and metabolic studies. The glucuronide of 2-phenylpropan-1-ol can be hydrolyzed to release the parent alcohol (aglycone). Studies have demonstrated that the glucosidic bond of the 2-phenylpropan-1-ol glucuronide can be quantitatively cleaved with 10.0% hydrochloric acid (HCl), resulting in a nearly 100% yield of the aglycone. nih.gov However, under milder acidic conditions (1.0% HCl), the glucuronide is fully hydrolyzed, but the recovery of the isomeric 2-phenylpropan-2-ol from its corresponding glucuronide is much lower, indicating the relative stability of the primary alcohol and its conjugate. nih.gov

| Compound | Acid Condition | Result | Reference |

|---|---|---|---|

| 2-Phenylpropan-1-ol | HCl | High acidic stability | nih.gov |

| 2-Phenylpropan-1-ol Glucuronide | 10.0% HCl | Quantitative cleavage to the aglycone (~100% yield) | nih.gov |

| 2-Phenylpropan-1-ol Glucuronide | 1.0% HCl | 100% hydrolysis of the glucuronide | nih.gov |

Computational Mechanistic Studies

Modern computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to map out potential reaction pathways for organic reactions. researchgate.net For reactions involving this compound, such as its oxidation to an aldehyde or its conversion to an alkyl halide, DFT can be used to calculate the energies of the reactants, intermediates, transition states, and products.

By constructing a potential energy surface, researchers can visualize the entire reaction pathway. This allows for the comparison of different possible mechanisms (e.g., concerted vs. stepwise) and the identification of the most energetically favorable route. DFT studies provide valuable information on the structure-reactivity relationships and can help rationalize experimental observations, such as product distributions and stereoselectivity. researchgate.net

A key aspect of investigating reaction mechanisms is the characterization of transition states. A transition state is the highest energy point along a reaction coordinate, representing a transient molecular configuration that connects reactants and products. youtube.com The energy difference between the reactants and the transition state is the activation energy, or energy barrier, which determines the rate of the reaction.

DFT calculations are highly effective at locating the geometry of transition states and calculating their energies. nih.gov By comparing the calculated activation energies for different potential reaction pathways, chemists can predict which reaction will be kinetically favored (i.e., which will proceed the fastest). For a chiral molecule like this compound, computational analysis can also explain the stereochemical outcome of a reaction by comparing the energy barriers of transition states leading to different stereoisomeric products. nih.gov

Kinetic Isotope Effect Studies for Rate-Determining Steps

Kinetic isotope effect (KIE) studies are a powerful tool in mechanistic chemistry for determining the rate-determining step of a reaction. This is achieved by measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. In the context of alcohols like this compound, this typically involves the substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) at a specific position, most commonly the α-carbon (the carbon bearing the hydroxyl group).

The underlying principle of the KIE is that the vibrational frequency of a carbon-deuterium (C-D) bond is lower than that of a carbon-hydrogen (C-H) bond due to the greater mass of deuterium. Consequently, the C-D bond has a lower zero-point energy, and more energy is required to break it. If the C-H bond at the α-carbon is broken during the rate-determining step of a reaction, the reaction will proceed significantly slower for the deuterated analogue. The magnitude of this effect, expressed as the ratio of the rate constants (kH/kD), provides insight into the transition state of the reaction. A primary KIE, where kH/kD is greater than 1, is indicative of the C-H bond being broken in the slowest step of the reaction.

Illustrative Research Findings from Analogous Systems

Research into the oxidation of various secondary alcohols has consistently shown a significant primary kinetic isotope effect, suggesting that the cleavage of the α-C-H bond is the rate-determining step. For instance, the oxidation of secondary alcohols by reagents such as chromic acid has been a subject of detailed mechanistic investigation.

In a study on the chromic acid oxidation of benzhydrol, a secondary alcohol with two phenyl groups attached to the α-carbon, a substantial KIE was observed. acs.orgacs.org This finding supports a mechanism where the slow step involves the removal of the hydrogen from the carbon atom attached to the hydroxyl group.

The following interactive table summarizes the kinetic isotope effects observed in the oxidation of various secondary alcohols with different oxidizing agents. This data, while not specific to this compound, is representative of the values typically obtained for this class of compounds and demonstrates the utility of KIE studies.

Table 1: Kinetic Isotope Effects in the Oxidation of Secondary Alcohols

| Substrate | Oxidizing Agent | kH/kD | Implied Rate-Determining Step |

|---|---|---|---|

| Benzhydrol | Chromic Acid | ~7.0 acs.org | Cleavage of the α-C-H bond |

| 2-Propanol | Chromic Acid | 7.0 acs.org | Cleavage of the α-C-H bond |

| Substituted Benzyl Alcohols | Imidazolium Fluorochromate | 5.86 bibliomed.org | Cleavage of the α-C-H bond |

These findings from analogous systems provide a strong basis for predicting the mechanistic pathway for reactions of this compound. It is highly probable that in oxidation reactions, this compound would also exhibit a significant primary kinetic isotope effect, indicating that the cleavage of the C-H bond at the C2 position is the rate-determining step.

Advanced Spectroscopic and Computational Characterization of 2s 2 Phenylpropan 1 Ol

Vibrational Spectroscopy for Structural Elucidation (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups and elucidating the structural framework of a molecule. The FTIR spectrum of 2-phenyl-1-propanol (B72363) provides a unique fingerprint based on the vibrational modes of its constituent atoms and bonds. researchgate.net

The spectrum is characterized by distinct absorption bands corresponding to specific stretching and bending vibrations. The high-wavenumber region is dominated by a broad band associated with the O-H stretching vibration of the hydroxyl group, typically observed around 3400 cm⁻¹. The broadening of this peak is indicative of intermolecular hydrogen bonding in the condensed phase. Aromatic and aliphatic C-H stretching vibrations appear in the 3100-2800 cm⁻¹ range.

The fingerprint region, which is rich in structural information, contains bands for C-C stretching vibrations within the phenyl ring, C-O stretching of the alcohol group, and various bending vibrations (e.g., C-H, O-H). These complex patterns are unique to the molecule's structure. researchgate.net Analysis of both FTIR and FT-Raman spectra allows for a more complete vibrational characterization. researchgate.net

Table 1: Selected Vibrational Wavenumbers and Assignments for 2-Phenyl-1-propanol (Based on data for the racemic mixture, spectrally identical to the (2S) enantiomer)

| Observed FT-IR (cm⁻¹) | Observed FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Assignment |

| 3387 | - | 3400 | O-H stretching |

| 3062 | 3058 | 3060 | Aromatic C-H stretching |

| 2965 | 2968 | 2970 | Aliphatic C-H stretching (asymmetric) |

| 2927 | 2925 | 2930 | Aliphatic C-H stretching (symmetric) |

| 1604 | 1603 | 1605 | C=C aromatic ring stretching |

| 1495 | 1494 | 1496 | C=C aromatic ring stretching |

| 1453 | 1452 | 1455 | CH₂ scissoring |

| 1028 | 1030 | 1032 | C-O stretching |

| 1003 | 1004 | 1005 | Phenyl ring breathing mode |

| 760 | 759 | 762 | C-H out-of-plane bending (monosubstituted benzene) |

| 699 | 698 | 701 | Phenyl ring deformation |

Note: Data is illustrative and based on typical vibrational modes and published spectra for 2-phenyl-1-propanol. researchgate.netresearchgate.net

Computational Spectroscopy and Spectral Assignment

To achieve a precise and unambiguous assignment of the experimental vibrational bands, theoretical calculations based on quantum chemistry are employed. Density Functional Theory (DFT) has proven to be a highly effective method for this purpose. researchgate.net By using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, the molecular geometry of (2S)-2-phenylpropan-1-ol can be optimized, and its harmonic vibrational frequencies can be calculated. explorationpub.comajchem-a.com

The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using a uniform scaling factor to improve the agreement with the experimental data. researchgate.net This computational approach allows for the detailed assignment of each band in the FTIR and FT-Raman spectra to specific molecular motions. researchgate.net This combined experimental and theoretical analysis confirms the molecular structure and provides a fundamental understanding of its vibrational properties. ajchem-a.com

Molecular Modeling and Conformational Analysis

The flexibility of the propanol side chain in this compound allows it to adopt multiple spatial arrangements, or conformations. These arise from the rotation around the single bonds, primarily the Cα-Cβ and C-O bonds. Molecular modeling and conformational analysis are essential to identify the most stable conformers and understand the molecule's preferred three-dimensional structure.

High-level ab initio and DFT calculations can be used to explore the potential energy surface of the molecule. nih.gov For molecules with a hydroxyl group and a phenyl ring, a key stabilizing factor can be the presence of a weak, non-covalent intramolecular O-H···π hydrogen bond between the hydroxyl proton and the electron-rich π-system of the benzene ring. nih.gov

Theoretical studies would involve systematically rotating the key dihedral angles and calculating the energy of each resulting geometry to locate all energy minima. The relative energies of these conformers determine their population at a given temperature. The global minimum energy conformation represents the most likely structure of an isolated molecule. Such analyses have shown that for similar cyclic alcohols, conformations allowing for intramolecular hydrogen bonding can be significantly lower in energy, by as much as 0.8 kcal/mole (about 300 cm⁻¹). nih.gov

Electronic Structure Analysis (e.g., HOMO/LUMO Energy Gaps, Charge Transfer Interactions)

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netwikipedia.org

A large HOMO-LUMO gap generally implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap suggests the molecule is more reactive. wikipedia.org These orbital energies can be reliably calculated using DFT methods, often at the same level of theory used for vibrational analysis (e.g., B3LYP). researchgate.netexplorationpub.com

The spatial distribution of the HOMO and LUMO provides insight into potential charge transfer interactions. Typically, in phenyl-containing alcohols, the HOMO is localized on the electron-rich phenyl ring, which acts as the primary electron donor. The LUMO is often distributed over the propanol side chain, which can act as an electron acceptor. This separation of frontier orbitals indicates the possibility of intramolecular charge transfer upon electronic excitation. The analysis of these electronic parameters is fundamental to predicting the molecule's reactivity in chemical reactions and its photophysical behavior. joaquinbarroso.comschrodinger.com

Emerging Research Directions and Future Perspectives for 2s 2 Phenylpropan 1 Ol

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has intensified the search for environmentally benign methods to produce chiral compounds like (2S)-2-phenylpropan-1-ol. Green synthetic routes aim to reduce waste, minimize energy consumption, and use less hazardous materials. nih.gov Biocatalysis and chemoenzymatic methods are at the forefront of this movement, offering highly selective and efficient alternatives to traditional chemical synthesis. nih.gov

Biocatalytic approaches, which use isolated enzymes or whole-cell systems, are particularly promising. bohrium.com Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) can catalyze the asymmetric reduction of the corresponding prochiral ketone, 2-phenylpropanal (B145474), to yield this compound with high enantiomeric purity. nih.govrsc.org These reactions are performed under mild conditions (ambient temperature and pressure) in aqueous media, significantly reducing the environmental impact. nih.gov A study investigating the conversion of racemic 2-phenylpropionaldehyde found that while whole-cell biocatalysts like Saccharomyces cerevisiae showed low enantioselectivity, an isolated recombinant horse-liver alcohol dehydrogenase (ADH) exhibited outstanding performance, achieving 100% enantioselectivity for the (S)-enantiomer. mtak.hu

Chemoenzymatic strategies that combine chemical and enzymatic steps in a one-pot process, such as dynamic kinetic resolution (DKR), represent another advanced green approach. rsc.org In the DKR of 2-phenylpropanal, an enzyme selectively reduces the (S)-aldehyde to the desired alcohol, while a chemical catalyst simultaneously racemizes the unreacted (R)-aldehyde. This allows for a theoretical yield of 100% for the desired (S)-alcohol. rsc.org

| Method | Catalyst / Enzyme | Substrate | Key Findings | Reference(s) |

| Whole-Cell Biocatalysis | Saccharomyces cerevisiae | Racemic 2-phenylpropionaldehyde | Substrate-limited kinetics; low enantioselectivity. | mtak.hu |

| Isolated Enzyme Biocatalysis | Recombinant horse-liver ADH | Racemic 2-phenylpropionaldehyde | Biphasic kinetics; 100% enantioselectivity for (S)-product. | mtak.hu |

| Dynamic Kinetic Resolution | Horse Liver ADH (HLADH) & base | 2-Arylpropionic aldehydes | High yields and high enantioselectivity towards the (S)-enantiomer achieved. | rsc.org |

| Multi-Enzyme Cascade | Lyase and Alcohol Dehydrogenase | Benzaldehyde and Acetaldehyde | Two-step enzymatic synthesis produces all four stereoisomers of 1-phenylpropane-1,2-diol. | researchgate.net |

Rational Design of Novel Chiral Catalytic Systems and Ligands

The effectiveness of asymmetric catalysis hinges on the design of the chiral catalyst, which typically consists of a metal center and a chiral organic ligand. nih.gov The rational design of these ligands is a major research focus aimed at improving enantioselectivity, catalytic activity, and substrate scope. chemrxiv.org Historically, C2-symmetric ligands were dominant, but more recent research has shifted towards non-symmetrical modular ligands, such as P,N- and P,S-ligands, which can offer superior performance. nih.govscilit.com

The modular nature of these newer ligands allows for fine-tuning of their steric and electronic properties to optimize their interaction with the substrate and metal center. nih.gov This tailored approach facilitates the development of highly efficient catalysts for specific transformations. For instance, the design of axially chiral biaryl amino alcohols has been explored to create versatile scaffolds for new ligands and organocatalysts. nih.gov Research into novel chiral switching ligands has even demonstrated the ability to produce either enantiomer of a product simply by changing the metal complex, offering unprecedented flexibility in asymmetric synthesis. mdpi.com

Future research will likely involve the use of computational modeling and high-throughput screening to accelerate the discovery and optimization of new catalytic systems. The development of "privileged chiral catalysts"—scaffolds that are effective for a wide range of reactions—remains a key goal in the field. digitellinc.com

| Ligand/Catalyst Type | Design Principle | Advantages | Potential Application | Reference(s) |

| Non-symmetrical P,N-Ligands | Modular design combining phosphorus and nitrogen donors. | Highly tunable; can outperform traditional symmetric ligands in certain reactions. | Palladium-catalyzed allylic substitution. | nih.gov |

| Chiral P,S-Ligands | Based on central, axial, or planar chirality with phosphorus and sulfur donors. | Versatile structural modification for optimizing electronic and steric properties. | Asymmetric catalytic reactions. | scilit.com |

| Axially Chiral Amino Alcohols | Rational design of C1-symmetric biaryl scaffolds. | Serve as precursors for a wide range of organocatalysts and ligands. | Asymmetric additions and cycloadditions. | nih.gov |

| Magnetic Chiral Nanozymes | Integration of chirality, magnetism, and enzyme-like catalysis. | Chirality-dependent peroxidase-like activity; performance enhanced by magnetic fields. | Novel biocatalytic applications. | sciopen.com |

Exploration of Undiscovered Biological Applications

This compound belongs to the broad class of phenylpropanoids, which are secondary metabolites found throughout the plant kingdom. nih.govnih.gov Phenylpropanoids are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net While this compound is primarily used as a chiral synthon, its structural similarity to other biologically active phenylpropanoids suggests it may possess inherent pharmacological properties that remain unexplored.

For example, many phenylpropanoids exert anti-inflammatory effects by inhibiting enzymes in the inflammatory cascade, such as cyclooxygenase (COX-I and COX-II). nih.gov The potential for this compound or its derivatives to modulate these or other biological pathways is a compelling area for future investigation. Research could focus on screening the compound against various biological targets, including enzymes, receptors, and microbial strains, to uncover new therapeutic possibilities. The chirality of the molecule is crucial, as different enantiomers often exhibit distinct biological effects. Therefore, any investigation must compare the activity of the (S)-enantiomer with its (R)-counterpart to establish a clear structure-activity relationship.

Scale-Up and Industrial Implementation of Enantioselective Production

Translating a successful laboratory-scale synthesis into a robust industrial process presents numerous challenges. bohrium.com For the enantioselective production of this compound, particularly via biocatalytic routes, key hurdles include enzyme stability, cost-effective cofactor regeneration, and achieving high product concentrations (titers) and space-time yields. nih.gov

Scaling up biocatalytic reductions requires efficient recycling of cofactors like NADH or NADPH. nih.gov While systems using a second enzyme, such as glucose dehydrogenase (GDH), are common, they add complexity and cost. The use of whole-cell biocatalysts can circumvent the need for external cofactor addition, as regeneration occurs in situ. bohrium.commtak.hu However, whole-cell processes may suffer from lower productivity and more complex downstream processing.